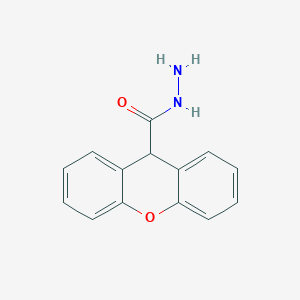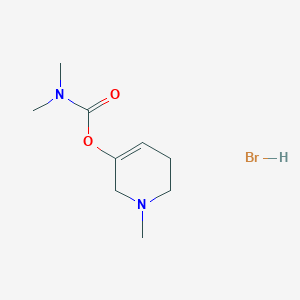
Tetrahydropyridostigmine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydropyridostigmine (THP) is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. THP is a derivative of pyridostigmine, a medication used to treat myasthenia gravis, a neuromuscular disorder. THP has been shown to have unique properties that make it an ideal candidate for use in scientific research.
Mécanisme D'action
Tetrahydropyridostigmine is an acetylcholinesterase inhibitor, meaning that it prevents the breakdown of acetylcholine by the enzyme acetylcholinesterase. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
Effets Biochimiques Et Physiologiques
Tetrahydropyridostigmine has been shown to have a number of biochemical and physiological effects. In animal studies, Tetrahydropyridostigmine has been shown to increase acetylcholine levels in the brain, improve cognitive function, and enhance memory. Tetrahydropyridostigmine has also been shown to have neuroprotective effects and to reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tetrahydropyridostigmine in scientific research is that it is a selective acetylcholinesterase inhibitor, meaning that it does not affect other enzymes or neurotransmitters. Tetrahydropyridostigmine is also relatively stable and has a long half-life, making it a useful tool for studying the effects of acetylcholinesterase inhibition over time. However, Tetrahydropyridostigmine has some limitations, including its potential toxicity at high doses and its limited solubility in water.
Orientations Futures
There are a number of potential future directions for research on Tetrahydropyridostigmine. One area of interest is the use of Tetrahydropyridostigmine as a tool to study the role of acetylcholinesterase inhibition in neurodegenerative diseases such as Alzheimer's disease. Tetrahydropyridostigmine may also have potential as a therapeutic agent for these diseases. Additionally, Tetrahydropyridostigmine could be used to study the effects of acetylcholinesterase inhibition on other physiological systems, such as the cardiovascular system. Overall, Tetrahydropyridostigmine is a promising tool for scientific research that has the potential to shed light on a variety of important biological processes.
Méthodes De Synthèse
Tetrahydropyridostigmine can be synthesized through a multi-step process starting with the reaction of 3-picolyl chloride with sodium hydride to form 3-picolyl sodium salt. This intermediate is then reacted with 2-chloroethylamine hydrochloride to form the desired product, Tetrahydropyridostigmine.
Applications De Recherche Scientifique
Tetrahydropyridostigmine has been used in a variety of scientific research applications, including studying the effects of acetylcholinesterase inhibitors on the central nervous system and investigating the role of cholinergic neurotransmission in cognitive function. Tetrahydropyridostigmine has also been used as a tool to study the structure and function of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Propriétés
Numéro CAS |
132975-02-1 |
|---|---|
Nom du produit |
Tetrahydropyridostigmine |
Formule moléculaire |
C9H17BrN2O2 |
Poids moléculaire |
265.15 g/mol |
Nom IUPAC |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl) N,N-dimethylcarbamate;hydrobromide |
InChI |
InChI=1S/C9H16N2O2.BrH/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h5H,4,6-7H2,1-3H3;1H |
Clé InChI |
UEXFLQKPRFNWLK-UHFFFAOYSA-N |
SMILES |
CN1CCC=C(C1)OC(=O)N(C)C.Br |
SMILES canonique |
CN1CCC=C(C1)OC(=O)N(C)C.Br |
Autres numéros CAS |
132975-02-1 |
Synonymes |
3-(N,N-dimethylcarbamyloxy)-1-methyl-delta(3)-tetrahydropyridine tetrahydropyridostigmine tetrahydropyridostigmine hydrobromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)
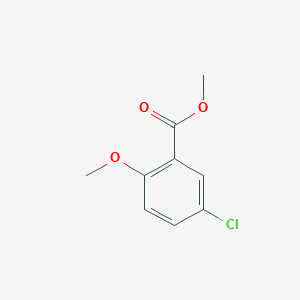

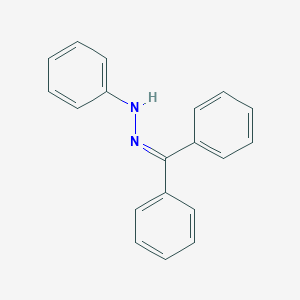
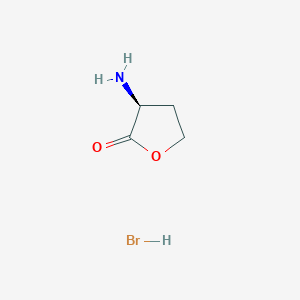

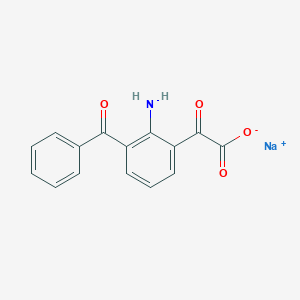
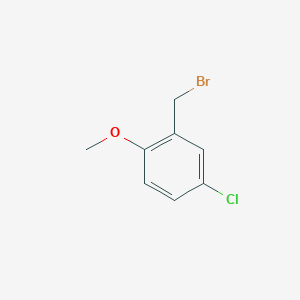


![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)

